molecular formula C9H11ClO3S B3169045 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride CAS No. 93427-25-9

2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride

Cat. No.: B3169045
CAS No.: 93427-25-9
M. Wt: 234.7 g/mol
InChI Key: LRHFESHSAJFLOH-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a 3-methoxyphenyl substituent attached to an ethane-sulfonyl chloride backbone. The methoxy group at the meta position of the phenyl ring introduces electron-donating effects, which may modulate reactivity and stability compared to other substituents .

Properties

IUPAC Name

2-(3-methoxyphenyl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-13-9-4-2-3-8(7-9)5-6-14(10,11)12/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHFESHSAJFLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride typically involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:

    Reaction with Thionyl Chloride: 3-Methoxyphenylacetic acid is treated with thionyl chloride, resulting in the formation of 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride follows a similar synthetic route but on a larger scale. The process involves:

    Large-Scale Reaction Vessels: The reaction is conducted in large reactors equipped with reflux condensers to manage the heat and vapors produced.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are used. These reactions often require a catalyst, such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or phenols.

    Substituted Aromatics: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to act as a sulfonylating agent allows it to modify biological activities of target compounds, enhancing their pharmacological profiles. This property is particularly valuable in drug development, where precise modifications can lead to improved efficacy and reduced side effects.

Biological Activity
Research indicates that 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride exhibits significant biological activity, making it a candidate for developing new therapeutic agents. The compound's reactivity with nucleophilic sites in biological molecules facilitates the formation of covalent bonds, which can alter the function of biomolecules, thereby influencing drug action and metabolic pathways.

Agrochemical Applications

Pesticide Development
In the agrochemical industry, this compound is utilized as an intermediate in the synthesis of various pesticides and herbicides. Sulfonyl chlorides are known for their role in developing compounds that target specific pests while minimizing environmental impact. The incorporation of sulfur-containing moieties into agrochemicals enhances their biological activity and selectivity .

Material Science Applications

Polymer Synthesis
2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride can be employed in the preparation of polymers, specifically those that require sulfonic acid functionalities. These materials are often used in applications ranging from coatings to membranes in fuel cells due to their enhanced conductivity and stability properties .

Case Study 1: Drug Development

A recent study explored the synthesis of novel sulfonamide derivatives from 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride. The derivatives showed promising antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics using this compound as a precursor .

Case Study 2: Agrochemical Innovation

Research conducted on the use of sulfonyl chlorides in developing new herbicides demonstrated that modifications using 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride led to increased herbicidal potency and reduced toxicity to non-target organisms. This advancement supports sustainable agricultural practices by improving crop protection while minimizing ecological disruption .

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
PharmaceuticalsIntermediate for drug synthesisEnhances pharmacological activity
AgrochemicalsSynthesis of pesticidesIncreased efficacy with reduced toxicity
Material SciencePolymer productionImproved conductivity and stability

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the biological activity of target molecules, making this compound valuable in drug development and biochemical research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Type Key Applications/Reactivity Notes
2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride* (Inferred: C₉H₁₁ClO₃S) (Estimated: ~234.7) Not explicitly listed 3-Methoxyphenyl Likely intermediate for sulfonamides
2-(3-Chloro-4-methoxyphenyl)ethane-1-sulfonyl chloride C₇H₈ClNO₄S 237.66 1895027-51-6 3-Chloro-4-methoxyphenyl Enhanced reactivity due to electron-withdrawing Cl
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride C₅H₁₁ClO₄S 202.66 1215974-61-0 2-Methoxyethoxy Versatile in polymer and surfactant synthesis
2-(Thiophen-2-yl)ethane-1-sulfonyl chloride C₆H₅ClO₃S₂ 224.69 Not provided Thiophene Potential use in heterocyclic drug design
2-(3-Methylphenyl)ethene-1-sulfonyl chloride C₉H₉ClO₂S 216.69 Not provided 3-Methylphenyl (vinyl linkage) Increased steric effects alter reaction pathways
2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride C₈H₁₅ClO₃S 226.72 1535312-81-2 Cyclopentylmethoxy Used in specialty chemical synthesis

Reactivity and Substituent Effects

  • Electron-Donating Groups (e.g., Methoxy) : The 3-methoxyphenyl group likely stabilizes the sulfonyl chloride via resonance, reducing electrophilicity compared to electron-withdrawing substituents. This may slow hydrolysis but enhance selectivity in nucleophilic substitutions .
  • Electron-Withdrawing Groups (e.g., Chloro) : 2-(3-Chloro-4-methoxyphenyl)ethane-1-sulfonyl chloride (CAS 1895027-51-6) exhibits higher reactivity due to the chloro group’s inductive effects, making it suitable for rapid sulfonylation reactions .
  • Heterocyclic Substituents (e.g., Thiophene) : 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride (C₆H₅ClO₃S₂) introduces π-π stacking interactions, useful in designing bioactive molecules targeting aromatic systems .

Research Findings and Trends

  • Synthetic Methods : Microwave-assisted synthesis (e.g., ) is increasingly adopted for sulfonyl chloride derivatives, reducing reaction times from hours to minutes .
  • Stability Concerns : Sulfonyl chlorides with electron-donating groups (e.g., methoxy) require careful storage under anhydrous conditions to prevent hydrolysis, whereas electron-withdrawing substituents enhance stability .
  • Emerging Analogs : Derivatives with fluorinated or heteroaromatic substituents (e.g., thiophene) are gaining attention for their unique electronic properties and biocompatibility .

Biological Activity

2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride is an organosulfur compound with potential biological applications. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride is C10H13ClO2S. The compound features a sulfonyl chloride functional group that is known for its reactivity and ability to form covalent bonds with nucleophiles.

The biological activity of 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride is primarily attributed to its ability to act as a sulfonating agent. It can modify proteins and enzymes through sulfonation, which can alter their function. This modification may lead to inhibition or activation of specific pathways within cells.

Antimicrobial Activity

Research indicates that compounds containing sulfonyl groups exhibit antimicrobial properties. For instance, 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of certain pathogens, although specific data on its antimicrobial potency compared to other compounds remains limited.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Sulfonamides, a related class of compounds, have demonstrated the ability to inhibit inflammatory pathways. Studies on similar sulfonyl compounds suggest that 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride may exhibit comparable effects by modulating cytokine production and reducing inflammation in cellular models.

Case Studies

  • Anticancer Research : A study explored the effects of sulfonamide derivatives on cancer cell lines, revealing that modifications to the sulfonamide structure could enhance cytotoxicity against specific tumor types. While direct studies on 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride are lacking, the findings suggest a potential for similar activity due to structural similarities.
  • Enzyme Inhibition : Research on enzyme inhibitors has shown that sulfonyl chlorides can effectively inhibit enzyme activity by forming covalent bonds with active site residues. This mechanism has been observed in various sulfonamide-based drugs targeting kinases and other enzymes involved in disease progression.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialInhibitory effects on bacterial growth
Anti-inflammatoryPotential modulation of cytokine production
Enzyme inhibitionCovalent modification leading to reduced enzymatic activity

Q & A

Q. What are the recommended synthetic routes for 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves sulfonation of the precursor 2-(3-methoxyphenyl)ethane followed by chlorination. For analogous sulfonyl chlorides, chlorosulfonic acid or thionyl chloride (SOCl₂) are typical reagents. Reaction efficiency depends on solvent choice (e.g., dichloromethane or chloroform for inert conditions ), temperature control (0–5°C to minimize side reactions), and stoichiometric excess of chlorinating agents. Purification via recrystallization or chromatography is critical for high yields (>85%) .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at the 3-position) and sulfonyl chloride moiety.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., theoretical ~234.68 g/mol for C₉H₁₁ClO₃S).
  • Infrared (IR) Spectroscopy : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretching) and 1170 cm⁻¹ (S=O symmetric stretching) confirm sulfonyl chloride functionality .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for synthetic intermediates) .

Q. How stable is 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride under varying storage conditions?

  • Methodological Answer : Sulfonyl chlorides are moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stability tests show decomposition within 48 hours at room temperature in humid environments, forming sulfonic acids. Use desiccants (e.g., molecular sieves) and avoid prolonged exposure to light .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The 3-methoxy group activates the phenyl ring via resonance, enhancing electrophilicity at the sulfonyl chloride group. Kinetic studies using competitive reactions (e.g., with amines or alcohols) reveal faster substitution rates compared to non-methoxy analogs. Quantify using Hammett parameters (σ⁺ values) to correlate substituent effects with reaction rates .

Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during coupling reactions?

  • Methodological Answer :
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis .
  • Low-Temperature Protocols : Perform reactions at –10°C to slow hydrolysis.
  • Scavengers : Add molecular sieves to absorb generated HCl, reducing acid-catalyzed degradation .
  • Kinetic Monitoring : Use in situ IR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. How can computational methods predict the compound’s behavior in complex reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfonamide formation. Molecular dynamics simulations predict solubility in solvents like THF or DMF. Pair with experimental validation (e.g., comparing predicted vs. observed reaction yields) .

Contradictions and Resolutions

  • Synthesis Solvents : While dichloromethane is widely used , some protocols prefer chloroform for higher boiling points. Resolution: Optimize based on precursor solubility and reaction scale.
  • Purity Metrics : HPLC thresholds vary (≥95% in academic vs. ≥99% in pharmaceutical contexts). Resolution: Align purity goals with downstream applications .

Safety and Handling

  • Toxicity : Classified as a Category 2 reproductive toxin and aquatic hazard .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods. Neutralize waste with 10% sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride
Reactant of Route 2
2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride

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